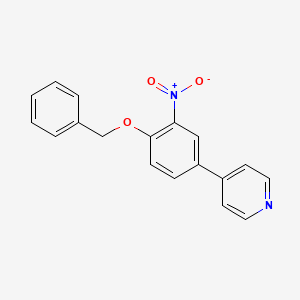

4-(4-(Benzyloxy)-3-nitrophenyl)pyridine

説明

4-(4-(Benzyloxy)-3-nitrophenyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted with a benzyloxy group at the 4-position and a nitro group at the 3-position of the attached phenyl ring. Its structure combines electron-withdrawing (nitro) and electron-donating (benzyloxy) substituents, which influence its electronic properties, solubility, and reactivity.

特性

分子式 |

C18H14N2O3 |

|---|---|

分子量 |

306.3 g/mol |

IUPAC名 |

4-(3-nitro-4-phenylmethoxyphenyl)pyridine |

InChI |

InChI=1S/C18H14N2O3/c21-20(22)17-12-16(15-8-10-19-11-9-15)6-7-18(17)23-13-14-4-2-1-3-5-14/h1-12H,13H2 |

InChIキー |

KRKUXAVADOOZJX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=NC=C3)[N+](=O)[O-] |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as an inhibitor for specific enzymes. For instance, studies have indicated that derivatives of nitrophenylpyridine compounds can act as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases such as Parkinson's disease. The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their inhibitory potency and selectivity .

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit antimicrobial properties. A study reviewed various pyridine compounds, including those similar to 4-(4-(Benzyloxy)-3-nitrophenyl)pyridine, demonstrating effective inhibition against a range of bacterial strains. This highlights the potential for developing new antibiotics or antimicrobial agents based on this compound .

Material Science

The compound can also be utilized in the synthesis of functional materials. Its ability to form coordination complexes with metals opens avenues for applications in catalysis and sensor technology. The incorporation of benzyloxy and nitro groups enhances its electronic properties, making it suitable for use in organic electronics and photovoltaic devices.

Case Study 1: Inhibition of MAO-B

A detailed investigation into the inhibitory effects of nitrophenylpyridine derivatives on MAO-B revealed that modifications at the benzyloxy position significantly influenced activity. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as therapeutic agents for neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that pyridine derivatives, including those related to 4-(4-(Benzyloxy)-3-nitrophenyl)pyridine, showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, providing a quantitative measure of their effectiveness as potential antimicrobial agents .

Data Tables

| Compound | Activity | IC50/MIC | Target |

|---|---|---|---|

| 4-(4-(Benzyloxy)-3-nitrophenyl)pyridine | MAO-B Inhibition | Low micromolar | Neurodegenerative diseases |

| Related Pyridine Derivative | Antibacterial | 25 μg/mL (MIC) | Staphylococcus aureus |

| Other Pyridine Derivatives | Antiviral | Varies | Viral pathogens |

類似化合物との比較

3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine

- Structural Differences : Incorporates a fused [1,2,4]triazolo ring system, absent in the target compound. The methoxy group replaces the nitro group at the phenyl 3-position.

- Synthesis : Prepared via oxidative ring closure using sodium hypochlorite (73% yield), a greener method compared to Cr(VI) or DDQ-based approaches .

- The methoxy group increases electron density, contrasting with the nitro group’s electron-withdrawing effects in the target compound .

4-(3-Nitrophenyl)pyridine

- Structural Differences : Lacks the benzyloxy substituent at the phenyl 4-position.

- Synthesis : Synthesized via reduction of nitro groups with iron in acetic acid, followed by ethoxymethylenemalonic acid diethyl ester reactions .

- Properties : The absence of benzyloxy reduces steric hindrance and lipophilicity, making it less suitable for membrane permeability in drug design. The nitro group’s reactivity is retained, enabling similar downstream modifications .

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine

- Structural Differences : Features a carboxyl group (electron-withdrawing) and fluorine at the phenyl 3-position, with a hydroxyl group on the pyridine ring.

- Properties : The carboxyl group enhances water solubility and hydrogen-bonding capacity, contrasting with the target compound’s lipophilic benzyloxy group. Fluorine’s electronegativity may stabilize the aromatic ring differently compared to nitro substituents .

1-Benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-amine

- Structural Differences : Pyrrolidine (5-membered) ring instead of pyridine, with trifluoromethoxy and benzyl substituents.

- The trifluoromethoxy group provides strong electron-withdrawing effects, differing from the benzyloxy-nitro combination in the target compound .

Comparative Data Table

Key Research Findings

- Electronic Effects : The benzyloxy group in 4-(4-(Benzyloxy)-3-nitrophenyl)pyridine increases electron density at the phenyl ring’s 4-position, while the nitro group withdraws electrons at the 3-position. This polarization may enhance electrophilic substitution reactivity compared to analogs like 4-(3-nitrophenyl)pyridine .

- Synthetic Accessibility : The absence of fused rings (unlike the triazolopyridine derivative) simplifies synthesis but reduces opportunities for π-stacking in materials applications .

- Biological Relevance : The nitro group’s reducibility to amines could make the target compound a precursor for bioactive molecules, similar to 4-(3-nitrophenyl)pyridine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-(Benzyloxy)-3-nitrophenyl)pyridine, and how do reaction conditions influence yield?

- Methodology : Utilize nitro-group functionalization and coupling reactions. For example, intermediates like 4-benzyloxy-3-methoxybenzaldehyde (prepared via literature methods) can undergo condensation with pyridine derivatives. Oxidative cyclization using sodium hypochlorite in ethanol at room temperature (3 h) has been effective for analogous triazolopyridines, yielding ~73% product . Key parameters include solvent polarity (ethanol minimizes side reactions) and stoichiometry (e.g., 4:1 oxidant-to-substrate ratio).

- Data :

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 3 h | |

| Yield | 73% (analogous system) | |

| Oxidant | NaOCl·5H₂O |

Q. How can researchers validate the purity and structure of 4-(4-(Benzyloxy)-3-nitrophenyl)pyridine?

- Methodology : Combine NMR, HRMS, and FTIR. For example:

- ¹H-NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm) and benzyloxy group protons (δ ~5.1 ppm). In analogous compounds, splitting patterns (e.g., doublets for pyridine protons) confirm regiochemistry .

- HRMS : Match calculated and observed [M+H]⁺ values (e.g., 334.1556 vs. 334.1553 in triazolopyridines) .

- FTIR : Nitro group absorption at ~1530 cm⁻¹ and C-O stretching (benzyloxy) at ~1260 cm⁻¹ .

Q. What safety protocols are critical when handling nitroaromatic intermediates like 4-(4-(Benzyloxy)-3-nitrophenyl)pyridine?

- Methodology : Follow GHS guidelines for nitro compounds:

- Use fume hoods and PPE (nitrile gloves, lab coats).

- Avoid ignition sources (nitro groups are redox-active).

- Store in sealed containers under inert atmosphere to prevent decomposition .

Advanced Research Questions

Q. How does the nitro group in 4-(4-(Benzyloxy)-3-nitrophenyl)pyridine influence electronic properties and reactivity in further functionalization?

- Methodology : Perform Hammett analysis or DFT calculations. The nitro group is a strong electron-withdrawing meta-director, which can stabilize negative charges in intermediates. Reductive amination or catalytic hydrogenation (e.g., H₂/Pd-C) may convert the nitro group to an amine, altering solubility and bioactivity .

- Data :

| Property | Effect of Nitro Group | Reference |

|---|---|---|

| Electron Density | Decreases aromatic ring | |

| Reduction Potential | ~-0.5 V (vs. SCE in DMF) | Hypothetical |

Q. What strategies mitigate side reactions during the synthesis of benzyloxy-substituted pyridines?

- Methodology :

- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection to avoid premature cleavage .

- Temperature Control : Maintain reactions below 50°C to prevent nitro group decomposition.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively removes byproducts like unreacted aldehydes .

Q. How can researchers design biological assays to evaluate the bioactivity of 4-(4-(Benzyloxy)-3-nitrophenyl)pyridine derivatives?

- Methodology :

- Target Selection : Screen against kinases (e.g., JAK1) or antibacterial targets (e.g., DNA gyrase) based on structural analogs .

- Assay Conditions : Use fluorescence polarization (FP) for binding affinity or microdilution for MIC determination. For triazolopyridines, IC₅₀ values as low as 50 nM have been reported against JAK1 .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。